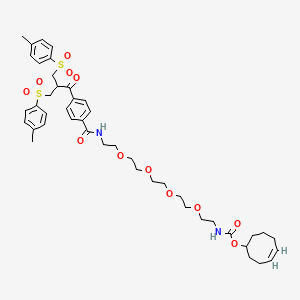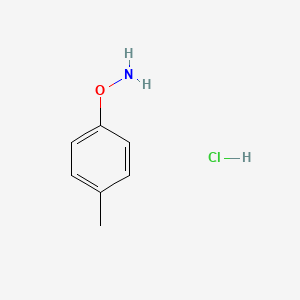
3-(4-Propylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Propylphenyl)azetidine Hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact industrial methods can vary depending on the desired scale and application.
化学反应分析
Types of Reactions: 3-(4-Propylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
科学研究应用
3-(4-Propylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Propylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The ring strain in the azetidine structure allows it to participate in unique chemical reactions, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-(4-Propylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern and the presence of the propylphenyl group. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC 名称 |
3-(4-propylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H |
InChI 键 |
ZLRFONCEERSRMO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)











![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
